N-(Cyanomethyl)imidazo[1,2-a]pyridine-6-carboxamide
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Overview
Description
N-(Cyanomethyl)imidazo[1,2-a]pyridine-6-carboxamide is a compound belonging to the imidazo[1,2-a]pyridine class, which is known for its significant applications in medicinal chemistry. This compound features a fused bicyclic structure that includes both imidazole and pyridine rings, making it a versatile scaffold for various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyanomethyl)imidazo[1,2-a]pyridine-6-carboxamide typically involves multi-step reactions. One common method includes the cyclization of amido-nitriles under mild conditions, which allows for the inclusion of various functional groups . Another approach involves the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production methods for this compound often employ high-yield multi-step synthesis techniques. These methods are designed to maximize efficiency and yield, often achieving yields ranging from 93% to 97% . The synthesized compounds are thoroughly characterized using various spectroscopic techniques, including FTIR, 1H NMR, 13C NMR, mass spectrometry, and elemental analysis .
Chemical Reactions Analysis
Types of Reactions
N-(Cyanomethyl)imidazo[1,2-a]pyridine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reduction reactions often employ reducing agents to remove oxygen or add hydrogen atoms.
Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include nickel catalysts for cyclization, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction . Reaction conditions vary but often involve mild temperatures and pressures to ensure high yields and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine derivatives .
Scientific Research Applications
N-(Cyanomethyl)imidazo[1,2-a]pyridine-6-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-(Cyanomethyl)imidazo[1,2-a]pyridine-6-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes involved in the replication of Mycobacterium tuberculosis . The compound’s structure allows it to bind effectively to these targets, disrupting their normal function and leading to the inhibition of bacterial growth .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyrimidine: Another fused bicyclic heterocycle with similar applications in medicinal chemistry.
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides: These compounds exhibit significant anti-TB activity.
Cyanomethyl pyridinium salts: Used in the synthesis of various heterocyclic compounds.
Uniqueness
N-(Cyanomethyl)imidazo[1,2-a]pyridine-6-carboxamide stands out due to its high efficacy against MDR-TB and XDR-TB, making it a valuable compound in the fight against these resistant strains . Its versatile scaffold also allows for the synthesis of a wide range of derivatives, enhancing its utility in various fields .
Properties
IUPAC Name |
N-(cyanomethyl)imidazo[1,2-a]pyridine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O/c11-3-4-13-10(15)8-1-2-9-12-5-6-14(9)7-8/h1-2,5-7H,4H2,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAXIFXMRSUJCHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN2C=C1C(=O)NCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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